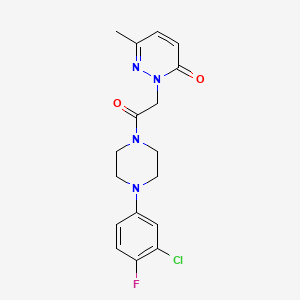

2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazinone ring, possibly through a condensation reaction, followed by the introduction of the piperazine ring. The chloro and fluoro substituents would likely be introduced through a halogenation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazinone and piperazine rings, as well as the chloro and fluoro substituents. The exact structure would depend on the positions of these substituents on the rings .Chemical Reactions Analysis

As a pyridazinone derivative, this compound would likely undergo reactions typical of this class of compounds, such as condensation and halogenation reactions. The presence of the piperazine ring could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the positions of the chloro and fluoro substituents, the presence of the piperazine ring, and the overall shape and size of the molecule .Scientific Research Applications

Crystallography and Structural Analysis

Research on compounds with structural similarities, such as various piperazine derivatives and fluorinated phenyl groups, emphasizes the importance of crystal structure analysis and Hirshfeld surface analysis. For example, the study of hydrochloride salts of piperazine-containing compounds reveals insights into their crystalline forms and intermolecular interactions, which are crucial for understanding their physical and chemical properties (Ullah & Stoeckli-Evans, 2021).

Synthesis and Characterization

The synthesis and characterization of piperazine derivatives, including those with fluoro-substituted phenyl groups, are central to pharmaceutical chemistry and materials science. Studies have demonstrated methods for synthesizing such compounds and characterized them using techniques like LCMS, NMR, IR, and XRD, providing a foundation for the development of new materials and drugs (Sanjeevarayappa et al., 2015).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potential of piperazine derivatives is a significant area of research. For instance, compounds synthesized from piperazine have shown varied antimicrobial activities, with some displaying potent inhibitory effects against specific bacterial and fungal strains. This suggests the potential of such compounds in developing new antimicrobial agents (Mishra & Chundawat, 2019).

Luminescent Properties and Photo-induced Electron Transfer

The study of luminescent properties and photo-induced electron transfer in naphthalimide derivatives with piperazine substituents reveals applications in developing fluorescent probes and materials for electronics and photonics. These compounds' ability to undergo fluorescence quenching via photo-induced electron transfer (PET) processes highlights their potential in sensor development and molecular electronics (Gan et al., 2003).

properties

IUPAC Name |

2-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN4O2/c1-12-2-5-16(24)23(20-12)11-17(25)22-8-6-21(7-9-22)13-3-4-15(19)14(18)10-13/h2-5,10H,6-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVNQCCUQNKQAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-Dimethylphenyl)-4-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2395162.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile](/img/structure/B2395166.png)

![4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2395167.png)

![diethyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2395171.png)

![N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2395176.png)

![3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole](/img/structure/B2395182.png)

![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395183.png)